molecular formula C15H25NO6 B14623236 Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate CAS No. 56744-28-6

Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate

Cat. No.: B14623236
CAS No.: 56744-28-6
M. Wt: 315.36 g/mol
InChI Key: BJLGOXBJQWWYFB-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is an organic compound with the molecular formula C13H21NO5. This compound is characterized by its cyano group and diethoxymethyl substituent on a pentanedioate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate typically involves the reaction of diethyl malonate with cyanoacetic acid and formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions lead to the formation of different products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-cyano-3-methyl-pentanedioate: Similar structure but with a methyl group instead of a diethoxymethyl group.

    Diethyl 2,4-dicyano-3-(2,3-dimethoxyphenyl)pentanedioate: Contains additional cyano and methoxy groups.

Uniqueness

Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is unique due to its diethoxymethyl substituent, which imparts different chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

56744-28-6

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

diethyl 2-cyano-3-(diethoxymethyl)pentanedioate

InChI

InChI=1S/C15H25NO6/c1-5-19-13(17)9-11(15(21-7-3)22-8-4)12(10-16)14(18)20-6-2/h11-12,15H,5-9H2,1-4H3

InChI Key

BJLGOXBJQWWYFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CC(=O)OCC)C(C#N)C(=O)OCC)OCC

Origin of Product

United States

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